molecular formula C15H9BrF4N4O B10946419 N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946419
M. Wt: 417.16 g/mol
InChI Key: LQRYVBLUKQUVQH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and difluoromethyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with difluoromethyl-substituted pyrazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and bases.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Corresponding oxides or amines.

    Coupling Reactions: Biaryl derivatives with extended conjugation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting cell cycle progression . The presence of difluoromethyl groups enhances its binding affinity and selectivity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of both bromine and difluoromethyl groups, which enhance its chemical reactivity and biological activity. Its dual role as a kinase inhibitor and fluorescent probe sets it apart from other similar compounds.

Properties

Molecular Formula

C15H9BrF4N4O

Molecular Weight

417.16 g/mol

IUPAC Name

N-(4-bromophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H9BrF4N4O/c16-7-1-3-8(4-2-7)21-15(25)10-6-12-22-9(13(17)18)5-11(14(19)20)24(12)23-10/h1-6,13-14H,(H,21,25)

InChI Key

LQRYVBLUKQUVQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)Br

Origin of Product

United States

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